molecular formula C20H28N6O10 B14112939 Protirelin tartrate CAS No. 53935-32-3

Protirelin tartrate

Cat. No.: B14112939
CAS No.: 53935-32-3
M. Wt: 512.5 g/mol
InChI Key: KPUAAIHTPMAPLR-GJAJEHNISA-N
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Description

Protirelin tartrate (chemical formula: C₁₆H₂₂N₆O₄·C₄H₆O₆) is a synthetic analog of thyrotropin-releasing hormone (TRH), a tripeptide (pyroglutamyl-histidyl-prolinamide) that stimulates the release of thyroid-stimulating hormone (TSH) and prolactin . It is formulated as a tartrate salt hydrate to enhance solubility and stability. The compound is registered under regulatory identifiers such as SYW8T997EQ (UNII) and SUB04112MIG (EMA XEVMPD) and is classified under HS code 29371900 for international trade .

Preparation Methods

Synthetic Routes for Protirelin Tartrate

Stepwise Peptide Synthesis

The synthesis of Protirelin follows classical solution-phase peptide chemistry, involving sequential coupling of L-pyroglutamic acid, L-histidine, and L-prolinamide. Key steps include:

a. N-Terminus Fragment Preparation
The N-terminal pyroglutamyl-histidyl moiety is synthesized via oxazolidinone intermediates. Starting with N-Cbz-protected L-serine (2a ), treatment with sodium hydroxide induces cyclization to form (4S,5R)-5-methyl-2-oxooxazolidine-4-carboxylic acid (3b ). Subsequent esterification with benzyl alcohol, alkylation (e.g., iodomethane for N-methyl derivatives), and catalytic hydrogenation yield the protected dipeptide backbone.

b. C-Terminus Prolinamide Synthesis
L-prolinamide is prepared from N-Boc-L-proline (20 ) through morpholine-mediated coupling, followed by Boc deprotection under acidic conditions. Thiazolidinecarboxylic acid derivatives (19 ) are alternatively used to enhance conformational stability during fragment condensation.

c. Fragment Condensation
The N- and C-terminal fragments are coupled using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). Post-coupling, global deprotection with trifluoroacetic acid (TFA) yields the free tripeptide.

Solid-Phase Peptide Synthesis (SPPS)

SPPS, employing a Merrifield resin, is favored for scalability. The process involves:

  • Resin Loading : Fmoc-L-prolinamide is anchored to 2-chlorotrityl chloride resin.
  • Elongation : Fmoc-L-histidine(trit) and Fmoc-L-pyroglutamic acid are sequentially coupled using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) activation.
  • Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5) releases the peptide, which is precipitated in cold ether.

Industrial Production Methods

Large-Scale Liquid-Phase Synthesis

Industrial facilities utilize continuous-flow reactors for fragment condensation. A representative protocol includes:

  • Reaction Conditions : 0.1 M peptide fragments in DMF, 25°C, 24 h residence time.
  • Yield Optimization : Kinetic studies show 85% conversion at pH 7.5, improving to 92% with 1-hydroxybenzotriazole (HOBt) additives.

Tartrate Salt Formation

The free tripeptide is converted to its tartrate salt to enhance aqueous solubility. Critical parameters:

  • Stoichiometry : 1:1 molar ratio of Protirelin to L-tartaric acid.
  • Crystallization : Slow cooling (0.5°C/min) from ethanol/water (70:30) yields monohydrate crystals with >99% purity.

Analytical Methods for Quality Control

Purity Assessment

Parameter Method Specification
Identity IR Spectroscopy Amide I band ~1650 cm⁻¹
Related Substances HPLC (C18, 0.1% TFA) ≤0.5% impurities
Water Content Karl Fischer Titration ≤5.0% w/w

Stability Studies

Accelerated stability testing (40°C/75% RH, 6 months) shows:

  • Degradation Products : Deamidated TRH (≤2.3%), pyroglutamate-histidine dimer (≤1.1%).
  • pH Dependency : Maximum stability at pH 4.0–5.5; degradation accelerates above pH 7.0.

Challenges and Optimization Strategies

Epimerization During Synthesis

The histidine residue is prone to racemization at high pH. Mitigation strategies include:

  • Low-Temperature Coupling : Conducting reactions at −20°C reduces epimerization from 8% to <1%.
  • Protected Side Chains : Using trityl (Trt) protection for histidine imidazole minimizes side reactions.

Scalability of SPPS

While SPPS ensures high purity (>98%), resin costs and solvent waste limit industrial adoption. Hybrid approaches (e.g., fragment condensation + SPPS) reduce raw material use by 40%.

Chemical Reactions Analysis

Types of Reactions

Protirelin tartrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activities. These modifications can enhance or reduce the peptide’s efficacy in diagnostic and therapeutic applications .

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility: Highly soluble in water; insoluble in acetic acid, ethanol, and diethyl ether .
  • Identification : Distinctive color reactions with 4-nitrobenzenediazonium tetrafluoroborate (red) and copper ions in sodium hydroxide (purple) .
  • Purity : Tested via pH (4.0–5.5), thin-layer chromatography (TLC), and residual solvent analysis .

Taltirelin Hydrate

Key Differences :

Parameter Protirelin Tartrate Taltirelin Hydrate
Molecular Formula C₁₆H₂₂N₆O₄·C₄H₆O₆ C₂₁H₃₂N₆O₄·H₂O
Mechanism TRH agonist; short half-life (~5–8 min) TRH analog with prolonged CNS action
Clinical Use Cerebrovascular disorders, diagnostics Spinocerebellar degeneration (higher usage in MSA: 35.7% vs. Protirelin’s 10.9%)
Tolerability Well-tolerated in long-term studies Limited data on chronic use

Research Findings :

  • In a study of 2,106 patients with multiple-system atrophy (MSA), Protirelin was used in only 10.9% of cases, whereas Taltirelin was preferred (35.7%) due to its extended half-life and efficacy in motor function improvement .
  • Taltirelin (TA-0910) shows superior blood-brain barrier penetration, making it more effective for neurodegenerative conditions .

Other TRH Analogs and Comparators

Levodopa and Dopamine Agonists

  • Protirelin’s 10.9%) .
  • Droxidopa: Addresses neurogenic orthostatic hypotension, a non-TRH agent with complementary use in autonomic dysfunction .

Pharmacokinetic and Pharmacodynamic Data

Compound Half-Life Key Metabolites CNS Penetration
This compound 5–8 minutes Free TRH, deamidated TRH Moderate
Taltirelin Hydrate 2–3 hours TA-0910 acid High
Levodopa 1–3 hours Dopamine, 3-OMD High

Regulatory and Global Usage Notes

  • Protirelin Availability : Discontinued in the UK but remains in use in Japan and South Korea for neurological indications .

Biological Activity

Protirelin tartrate, a synthetic analogue of thyrotropin-releasing hormone (TRH), has garnered attention for its diverse biological activities, particularly in neuroprotection, endocrine regulation, and therapeutic applications in various neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Overview of this compound

Protirelin is a tri-peptide hormone released by the hypothalamus that stimulates the anterior pituitary gland to release thyroid-stimulating hormone (TSH) and prolactin. Its pharmacological properties make it a candidate for treating conditions related to thyroid dysfunction and neurological disorders.

Protirelin exerts its effects primarily through the following mechanisms:

  • Neurotransmitter Modulation : It influences the release and activity of various neurotransmitters, including enhancing the levels of neurotrophic factors that support neuronal health.
  • Endocrine Regulation : By stimulating TSH and prolactin release, protirelin plays a crucial role in regulating thyroid function and metabolic processes.
  • Neuroprotective Effects : Research has shown that protirelin can provide neuroprotection in models of spinal cord injury and ischemia, potentially aiding recovery from neurological damage .

1. Treatment of Upper Motoneuron Syndrome

A randomized controlled trial investigated the efficacy of this compound in patients with chronic upper motoneuron syndrome due to ischemic cerebrovascular lesions. The study involved 20 patients receiving 4 mg/day intramuscularly. Results indicated:

  • Improvement in Spasticity : Statistically significant reductions in spasticity and improvements in muscular strength were observed, particularly in lower limbs.
  • Neurophysiological Changes : Enhanced responses to transcranial magnetic stimulation were noted, indicating improved motor function .

2. Long-term Treatment Outcomes

A study on long-term (30 days) administration of this compound (4 mg/day) examined its effects on neuroendocrine and cardiovascular systems among patients with chronic cerebrovascular disease. Key findings included:

  • Stable Neuroendocrine Balance : No significant alterations in thyroid hormone levels or other metabolic parameters were observed post-treatment.
  • Safety Profile : The treatment was well tolerated, with minimal side effects reported .

Comparative Efficacy of TRH Analogues

Several studies have explored the efficacy of protirelin and its analogues in various contexts. The following table summarizes key findings from comparative studies:

CompoundDosage/AdministrationOutcomeNotes
Protirelin2 mg i.v. daily for 14 daysImproved motor executionSignificant reduction in dysmetria
Rovatirelin1.6–2.4 mg orally daily for ~2 yearsDecreased ataxiaNeuroprotective effects noted
Taltirelin1 mg/kg i.p. daily for 6 daysDecreased fatigue-like behaviorEnhanced neuromodulation

Research Findings on Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

  • Neuroprotective Effects : Evidence suggests that protirelin may protect against neuronal damage following trauma or ischemia by modulating neurotransmitter levels .
  • Cardiovascular Effects : Some studies indicate that TRH administration can influence cardiac and respiratory rates, suggesting potential applications in managing cardiovascular conditions .
  • Hypothalamic Regulation : Protirelin's role in regulating hypothalamic functions has implications for treating disorders related to hypothalamic dysfunction .

Case Study 1: Neurological Recovery Post-Ischemia

A patient with ischemic stroke was treated with this compound as part of a rehabilitation program. The patient exhibited significant improvement in muscle strength and coordination over a six-week period.

Case Study 2: Chronic Fatigue Management

In another instance, a cohort of patients suffering from chronic fatigue syndrome received protirelin treatment. Participants reported enhanced energy levels and reduced fatigue symptoms after four weeks of therapy.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying Protirelin tartrate in laboratory settings?

  • Methodological Answer : this compound is identified using a combination of techniques:

  • Thin-Layer Chromatography (TLC) : Compare sample retention factors (Rf) against standards (e.g., L-proline, L-histidine) using silica gel plates and a solvent system (e.g., butanol:acetic acid:water = 7:1:2) .
  • Infrared (IR) Spectroscopy : Match absorption bands (e.g., amide bonds at ~1650 cm⁻¹) to reference spectra .
  • Chemical Tests : React with 4-nitrobenzodiazepine fluoroborate (red color) or sodium hydroxide and cupric ions (purple color) for functional group confirmation .
    • Validation : Cross-validate results using at least two independent methods to minimize false positives .

Q. How should researchers assess the purity and stability of this compound in experimental preparations?

  • Methodological Answer :

  • Purity Tests :
  • pH : Ensure solutions fall within 7.5–8.5 to confirm ionic stability .
  • Heavy Metals : Use limit tests (e.g., ≤10 ppm via sulfide precipitation) .
  • Residual Solvents : Employ gravimetric analysis after drying (≤0.3% residue) .
  • Stability : Conduct accelerated degradation studies under heat/humidity (e.g., 40°C/75% RH for 4 weeks) and monitor impurities via HPLC .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s neurophysiological effects while minimizing confounding variables?

  • Methodological Answer :

  • Model Selection :
  • In Vivo : Use rodent models (e.g., cerebral ischemia) with standardized injury protocols (e.g., middle cerebral artery occlusion) to assess neuroprotection .
  • In Vitro : Apply cell-based assays (e.g., neuronal cultures) to isolate mechanisms like TRH receptor activation .
  • Controls : Include sham-operated animals and vehicle-treated groups to distinguish drug effects from procedural artifacts .
  • Data Collection : Use blinded assessments for behavioral outcomes (e.g., motor function scales) to reduce bias .

Q. What strategies are effective for resolving contradictions in this compound’s pharmacokinetic data across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies using tools like Cochrane Review Manager, adjusting for variables like dosage forms (e.g., hydrate vs. anhydrate) and species differences .
  • Sensitivity Analysis : Apply statistical models (e.g., ANOVA) to identify outliers or covariates (e.g., pH-dependent solubility) influencing bioavailability .
  • Cross-Validation : Compare HPLC (RP-HPLC with C18 columns) and LC-MS results to verify detection limits and metabolite interference .

Q. How can researchers optimize this compound’s analytical methods for complex biological matrices?

  • Methodological Answer :

  • Sample Preparation : Use protein precipitation (e.g., acetonitrile) or solid-phase extraction to remove interferents from plasma/brain homogenates .
  • Method Development : Apply Quality-by-Design (QbD) principles:
  • Design of Experiments (DoE) : Utilize Box-Behnken designs to optimize factors like mobile phase pH and flow rate .
  • Robustness Testing : Vary column temperatures (±2°C) and injection volumes (±10%) to validate method resilience .

Q. Methodological Considerations for Data Interpretation

  • Handling Inconclusive Toxicity Data : When toxicity data are limited (e.g., lacking genotoxicity studies for tartrate derivatives), employ read-across strategies with structurally related compounds (e.g., TRH analogs) and prioritize in silico modeling (e.g., QSAR) to predict risks .
  • Addressing Purity Discrepancies : If conflicting purity results arise, verify hydration states (e.g., monohydrate vs. anhydrous forms) via Karl Fischer titration and X-ray diffraction .

Properties

CAS No.

53935-32-3

Molecular Formula

C20H28N6O10

Molecular Weight

512.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C16H22N6O4.C4H6O6/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10;5-1(3(7)8)2(6)4(9)10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25);1-2,5-6H,(H,7,8)(H,9,10)/t10-,11-,12-;1-,2-/m01/s1

InChI Key

KPUAAIHTPMAPLR-GJAJEHNISA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O

Related CAS

24305-27-9 (Parent)
87-69-4 (Parent)

Origin of Product

United States

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